CCT365623

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

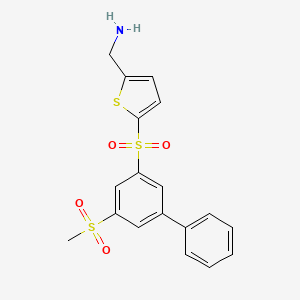

CCT365623 is a small molecule inhibitor specifically targeting lysyl oxidase, an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. This compound has emerged from a series of medicinal chemistry efforts aimed at developing effective anti-metastatic agents. It exhibits significant anti-lysyl oxidase potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for therapeutic applications in cancer treatment, particularly in inhibiting tumor progression and metastasis .

CCT365623 has demonstrated notable biological activity in preclinical studies. It effectively inhibits lysyl oxidase activity, which is linked to reduced tumor growth and metastasis. Specifically, CCT365623 has been shown to disrupt epidermal growth factor receptor retention on cell surfaces, delaying the progression of both primary and metastatic tumors . Its anti-metastatic efficacy positions it as a valuable tool in cancer therapy.

The synthesis of CCT365623 involves several steps of structural optimization from initial hits identified through high-throughput screening. The synthetic route includes the introduction of various functional groups to enhance potency and selectivity against lysyl oxidase. Key modifications include the use of an aminomethylenethiophene scaffold and systematic alterations to the sulfonyl linker that connects different moieties within the compound .

CCT365623 is primarily explored for its potential applications in oncology, particularly in treating cancers characterized by elevated lysyl oxidase activity. Its ability to inhibit tumor metastasis makes it a candidate for further clinical development. Additionally, research into its pharmacological properties suggests that it may be useful in combination therapies aimed at enhancing chemoresponse in resistant tumor types .

Interaction studies have focused on understanding how CCT365623 binds to lysyl oxidase and its effects on downstream signaling pathways involved in tumor growth and metastasis. These studies indicate that CCT365623 not only inhibits lysyl oxidase but also alters the tumor microenvironment by affecting cellular interactions and signaling cascades associated with cancer progression .

Several compounds have been studied alongside CCT365623 for their inhibitory effects on lysyl oxidase and related enzymes. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| LXG6403 | Inhibits lysyl oxidase | Bi-thiazole structure |

| 5-(Piperidin-1-ylsulfonyl)thiophen-2-ylmethanamine | Initial hit with lower potency | Basic structure for further optimization |

| Methanesulfonylphenyl sulfone | Potent LOX inhibitor (IC50: 0.26 μM) | Strong electron-withdrawing ability |

CCT365623 stands out due to its unique aminomethylenethiophene scaffold and optimized sulfonyl linker that enhance its selectivity and potency against lysyl oxidase compared to other inhibitors .

Initial High-Throughput Screening Hit Optimization

The discovery of CCT365623 originated from a comprehensive high-throughput screening campaign conducted at Evotec involving 267,000 diverse compounds and 5,000 fragments targeting lysyl oxidase [1] [2]. This screening effort yielded a hit rate of 0.4%, with the initial lead compound (5-(piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine exhibiting a mean half maximal inhibitory concentration of 19 micromolar against lysyl oxidase [1].

The hit optimization process involved systematic structure-activity relationship studies across different molecular regions of the aminomethylenethiophene scaffold [1] [2]. Initial modifications focused on the sulfonamide substitutions at the 5-sulfonyl position, where replacement of the piperidine moiety with cyclohexyl and phenyl groups demonstrated improved potency [1]. The optimization strategy prioritized compounds showing submicromolar half maximal inhibitory concentrations while maintaining favorable selectivity profiles against related amine oxidases [1] [2].

Medicinal chemistry efforts systematically explored modifications to the hit compound, leading to the development of inhibitors with enhanced anti-lysyl oxidase potency, improved selectivity, and desirable pharmacokinetic properties [2] [3]. The optimization campaign ultimately yielded CCT365623 as the lead compound, demonstrating approximately 70-fold improved potency compared to the initial high-throughput screening hit [1].

Key Intermediates in Synthesis Pathway

The first key intermediate is formed through nucleophilic aromatic substitution between 5-bromo-2-thiophenecarbonitrile and the appropriate thiol reagent, yielding a sulfide intermediate [4] [1]. This sulfide intermediate undergoes oxidation with meta-chloroperbenzoic acid to afford the corresponding sulfone intermediate, which represents a crucial transformation that establishes the electron-withdrawing sulfonyl linker essential for biological activity [4] [1].

The sulfone intermediate bearing the nitrile functionality serves as the penultimate intermediate in the synthetic sequence [4] [1]. This nitrile group is subsequently reduced using borane-tetrahydrofuran complex to generate the characteristic aminomethylene moiety that is essential for lysyl oxidase inhibition [4] [1]. The reduction step represents the final transformation in the synthesis, converting the nitrile to the primary amine that forms the critical pharmacophore element [4].

For sulfonylaniline derivatives in the series, additional synthetic intermediates include compounds that undergo sulfonamide formation steps prior to the standard oxidation and reduction sequence [4] [1]. These modifications demonstrate the versatility of the synthetic approach in accommodating various substitution patterns while maintaining the core aminomethylenethiophene framework [4].

Scale-up Considerations for Laboratory Preparation

The oxidation step using meta-chloroperbenzoic acid requires careful temperature control and gradual addition of the oxidizing agent to prevent over-oxidation or decomposition [4] [1]. For larger scales, the reaction is typically conducted at 0 degrees Celsius with portion-wise addition of meta-chloroperbenzoic acid over several hours, followed by warming to room temperature [4]. The reaction monitoring is essential at scale to ensure complete conversion while avoiding side product formation [4].

The final nitrile reduction using borane-tetrahydrofuran complex presents the most significant scale-up challenge due to the exothermic nature of the reaction and the need for anhydrous conditions [4] [1]. Laboratory-scale preparations typically employ 1-5 gram quantities of substrate, with careful control of reaction temperature and inert atmosphere maintenance [4]. The workup procedures involving aqueous quenching and extraction are readily scalable using standard separatory techniques [4].

Purification at scale relies primarily on column chromatography using silica gel, with typical solvent systems employing ethyl acetate and petroleum ether gradients [4] [1]. For larger batches, the use of automated flash chromatography systems can improve efficiency and reproducibility [4]. Final products require purity greater than 95% as determined by high-performance liquid chromatography for biological evaluation [4] [1].

Chemical Modifications and Structure-Activity Relationship Optimization

Aminomethylene Moiety Modifications

The aminomethylene moiety represents the most critical structural element for lysyl oxidase inhibition activity, with modifications to this region resulting in complete loss of biological activity [1]. Structure-activity relationship studies demonstrated that the unmodified aminomethylene group (H₂NCH₂-) is essential for forming the required Schiff base interaction with the lysine tyrosylquinone cofactor in the enzyme active site [1] [3].

N-methylation of the aminomethylene group completely abolishes lysyl oxidase inhibition, indicating that both nitrogen hydrogen atoms are required for optimal binding [1] [3]. This finding supports the proposed mechanism involving formation of a stable Schiff base between the primary amine and the enzyme cofactor [1]. Similarly, acetamide and carboxamide modifications result in total loss of activity, demonstrating that the free primary amine functionality cannot be substituted with amide linkages [1].

Oxime derivatives, where the aminomethylene is replaced with a hydroxylamine-derived oxime, also show no detectable lysyl oxidase inhibition [1]. This modification eliminates the nucleophilic primary amine required for cofactor interaction while introducing steric bulk that may interfere with enzyme binding [1]. Carbon methylation adjacent to the nitrogen (C-methyl substitution) similarly results in inactive compounds, suggesting that steric hindrance around the aminomethylene region is detrimental to activity [1].

The structure-activity relationship data for aminomethylene modifications reveals that this moiety functions as a critical pharmacophore element that cannot tolerate any structural changes [1] [3]. The requirement for an unmodified primary aminomethylene group likely reflects the specific geometric and electronic requirements for Schiff base formation with the lysine tyrosylquinone cofactor [1]. This finding guided subsequent optimization efforts to focus on other molecular regions while preserving the essential aminomethylene functionality [1].

Sulfonyl Group Substitutions

The sulfonyl linker between the thiophene core and the aryl substituent plays a crucial role in determining lysyl oxidase inhibition potency, with the electron-withdrawing properties of this group significantly influencing biological activity [1]. Structure-activity relationship studies reveal a direct correlation between the electron-withdrawing ability of the linker and lysyl oxidase inhibition potency [1].

The sulfone oxidation state (SO₂) provides optimal activity, with CCT365623 containing this functional group and demonstrating submicromolar potency against lysyl oxidase [1]. Reduction to the sulfoxide oxidation state (SO) results in decreased activity, while further reduction to the sulfide (S) causes additional loss of potency [1]. This trend indicates that the electron-withdrawing effect of the sulfonyl group is critical for stabilizing the enzyme-inhibitor complex [1].

Direct aryl linkages without any sulfur-containing linker show reduced activity compared to sulfone-linked compounds, demonstrating that the sulfonyl group provides more than just a structural connection between molecular regions [1]. The electron-withdrawing properties likely contribute to stabilization of the Schiff base formed between the aminomethylene moiety and the enzyme cofactor through resonance effects [1].

Bis-sulfonyl substitutions, where additional sulfonyl groups are incorporated into the aryl region, provide enhanced potency compared to mono-sulfonyl compounds [1]. The bis-sulfonylphenyl analogue CCT365623 demonstrates approximately 70-fold improved potency compared to initial screening hits, highlighting the importance of optimized sulfonyl substitution patterns [1]. The methanesulfonyl group at the meta position of the phenyl ring in CCT365623 represents an optimal balance of electronic effects and steric considerations [1].

Heterocyclic Core Variations

The thiophene heterocyclic core in CCT365623 was selected through systematic evaluation of various five-membered ring systems, with structure-activity relationship studies revealing specific preferences for sulfur-containing aromatics [1] [3]. Replacement of the thiophene with thiazole results in comparable or enhanced activity, with some thiazole derivatives showing improved potency against lysyl oxidase-like 2 compared to the corresponding thiophene analogues [3].

Pyridine substitution for the thiophene core generally results in reduced lysyl oxidase inhibition, with compounds showing approximately 10-fold weaker activity compared to thiophene analogues [1]. This reduction in potency may reflect changes in electronic properties or hydrogen bonding patterns that affect enzyme binding [1]. The six-membered pyridine ring also introduces different geometric constraints compared to the five-membered thiophene system [1].

Furan replacement shows mixed results, with some derivatives maintaining moderate activity while others demonstrate significant potency reduction [1]. The oxygen heteroatom in furan provides different electronic properties compared to sulfur in thiophene, potentially affecting the overall electron distribution in the heterocyclic system [1]. The reduced activity suggests that sulfur-containing heterocycles are preferred for optimal lysyl oxidase inhibition [1].

Regioisomeric variations within the thiophene system reveal position-dependent effects on biological activity [1]. The 2-aminomethyl-5-sulfonyl substitution pattern in CCT365623 represents the optimal arrangement, with other regioisomers showing substantially reduced or eliminated activity [1]. 2-Aminomethyl-3-sulfonyl and 3-aminomethyl-4-sulfonyl thiophenes demonstrate no inhibitory activity, while 2-aminomethyl-4-sulfonyl thiophenes retain only weak activity [1].

Methyl substitution on the thiophene ring is highly unfavorable, with 3-methylthiophene derivatives showing significantly reduced potency compared to unsubstituted analogues [1]. This sensitivity to substitution suggests that the thiophene ring participates in specific binding interactions that are disrupted by additional substituents [1]. The structure-activity relationship data support the selection of unsubstituted thiophene as the optimal heterocyclic core for CCT365623 [1].

Analytical Characterization Methods for Synthetic Products

Comprehensive analytical characterization of CCT365623 and related synthetic intermediates employs multiple complementary techniques to ensure structural confirmation and purity assessment [4] [1]. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about molecular connectivity and substitution patterns [4] [1].

Proton nuclear magnetic resonance spectroscopy confirms the presence of the characteristic aminomethylene protons as well as the aromatic proton signals from the thiophene and phenyl ring systems [4] [1]. The chemical shift patterns and coupling constants provide information about substitution positions and electronic environments within the molecule [4]. Carbon-13 nuclear magnetic resonance spectroscopy verifies the carbon framework and identifies quaternary carbons that may not be readily apparent from proton spectra [4] [1].

High-resolution mass spectrometry serves as the definitive method for molecular formula confirmation and accurate mass determination [4] [1]. Electrospray ionization mass spectrometry typically provides molecular ion peaks for CCT365623, with fragmentation patterns helping to confirm structural assignments [4]. The high-resolution capability allows distinction between closely related molecular formulas and detection of synthetic impurities [4] [1].

High-performance liquid chromatography analysis determines compound purity and serves as a quality control method for both synthetic intermediates and final products [4] [1]. All compounds submitted for biological evaluation require purity greater than 95% as determined by high-performance liquid chromatography using appropriate detection methods [4] [1]. The chromatographic retention times and peak shapes provide additional information about compound homogeneity and stability [4].

Melting point determination provides a simple yet informative characterization parameter for solid compounds [4]. Elemental analysis offers complementary confirmation of molecular composition, particularly for compounds containing sulfur atoms where precise elemental ratios can verify successful synthetic transformations [4]. Storage stability testing under various conditions helps establish optimal preservation methods for synthetic materials [4] [1].